1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3OS This compound is characterized by the presence of a bromomethyl group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst to facilitate the bromination process. The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents under controlled conditions to ensure the desired substitution on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylthiolation processes, utilizing specialized equipment to handle the reagents and control the reaction conditions. The production methods are designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenylpropanones, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or carboxylic acids.
Scientific Research Applications
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one: Contains a trifluoromethoxy group instead of a trifluoromethylthio group.
Uniqueness
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The combination of the bromomethyl and trifluoromethylthio groups provides distinct chemical properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C11H10BrF3OS |
---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-9(16)7-3-4-10(8(5-7)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
SKSUVJCQZCQPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.